gamma-Cyhalothrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticidal Activity and Mode of Action

Research explores gamma-cyhalothrin's effectiveness against various insect pests. Studies investigate its potency on target insects in agricultural settings, such as cotton pests []. Other research examines its efficacy against mosquitos, evaluating its potential for insect control in public health applications []. Understanding its mode of action, how it disrupts the insect nervous system, is also a crucial area of study for optimizing its use and developing resistance management strategies [].

Environmental Impact

The potential environmental impact of gamma-cyhalothrin is a significant concern. Scientific studies assess its toxicity to non-target organisms, such as fish and aquatic invertebrates [, ]. Research also investigates its breakdown and persistence in the environment to understand its potential for bioaccumulation and long-term effects on ecosystems [].

Toxicology and Human Health

Gamma-cyhalothrin's potential risks to human health are a subject of scientific inquiry. Research focuses on its toxicological profile, including effects on the nervous system, irritation potential, and potential carcinogenicity [, ]. Studies also explore safe handling practices and potential human exposure routes associated with its use in agriculture and pest control [].

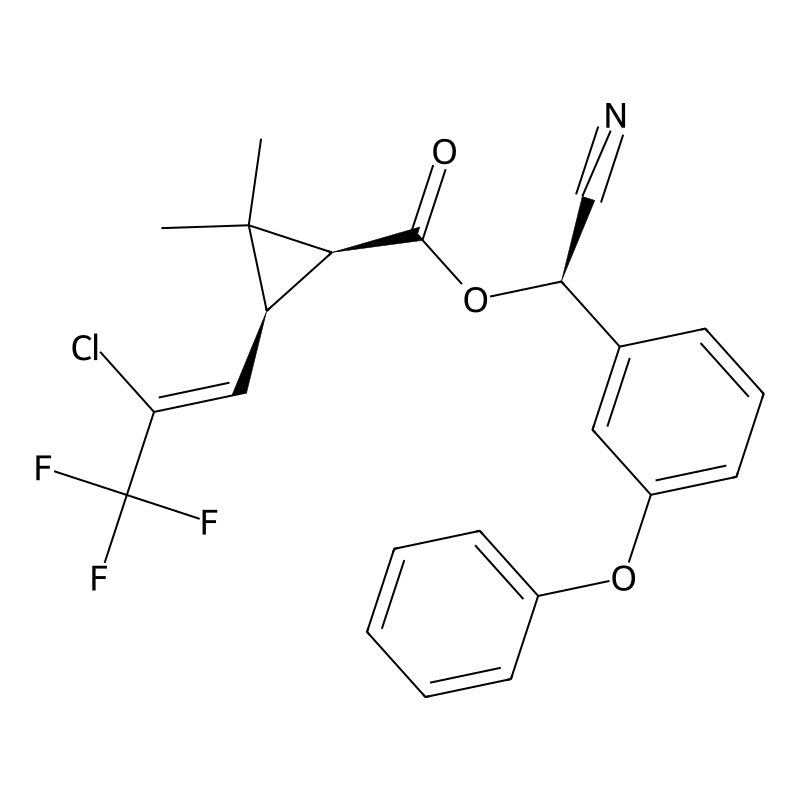

Gamma-Cyhalothrin is a synthetic pyrethroid insecticide, recognized as one of the most active isomers of cyhalothrin. It is characterized by its broad-spectrum insecticidal properties and is commonly used in agricultural practices to control a variety of pests. The chemical formula for gamma-cyhalothrin is , and it features three chiral centers, contributing to its unique biological activity compared to other pyrethroids. Its structure includes a cyano group, which enhances its neurotoxic effects on insects by prolonging the opening of sodium channels in nerve cells, leading to paralysis and death of the target organisms .

Gamma-cyhalothrin acts as a neurotoxin in insects. It disrupts the sodium ion channels in their nervous system, leading to uncontrolled nerve impulses, paralysis, and ultimately death.

Gamma-cyhalothrin is moderately toxic to humans and other mammals (Oral LD50 for rats: 123 mg/kg) []. Skin exposure can cause irritation and tingling sensations. It is highly toxic to aquatic organisms, honeybees, and some beneficial insects [].

Important Considerations

- Due to its toxicity to bees and other beneficial insects, the use of gamma-cyhalothrin should be balanced with integrated pest management (IPM) strategies.

- Proper handling and application procedures are crucial to minimize environmental impact and ensure user safety.

Gamma-Cyhalothrin exhibits high toxicity to a range of insects, including agricultural pests and vector species. Its effectiveness stems from its ability to disrupt neuronal activity through the modulation of sodium channels and gamma-aminobutyric acid receptors. Studies have shown that different enantiomers of gamma-cyhalothrin possess varying degrees of toxicity; for instance, the (−) enantiomer demonstrates significantly higher toxicity than the (+) counterpart when tested on zebrafish . Furthermore, gamma-cyhalothrin is highly toxic to non-target organisms such as honeybees and aquatic life, raising concerns about its environmental impact .

Gamma-Cyhalothrin can be synthesized through several methods, typically involving the reaction of 3-phenoxybenzyl alcohol with cyanoacetic acid derivatives under acidic conditions. The synthesis often requires careful control of temperature and reaction time to ensure the formation of the desired stereoisomer. Various synthetic routes have been developed to enhance yield and selectivity towards gamma-cyhalothrin over other isomers . The general reaction scheme can be summarized as follows:

- Formation of Cyanoacetic Ester: Reacting 3-phenoxybenzyl alcohol with cyanoacetic acid.

- Cyclization: Introducing a cyclopropane ring through a cyclization step.

- Chlorination: Adding chlorine to form the trifluoropropenyl group.

These steps culminate in the production of gamma-cyhalothrin with high purity levels suitable for commercial use.

Research has demonstrated that gamma-cyhalothrin interacts with multiple biological systems beyond insects. Studies indicate that exposure can lead to oxidative stress in aquatic organisms, evidenced by increased levels of lipid peroxidation and altered antioxidant enzyme activities . Furthermore, interaction studies highlight the compound's neurotoxic effects on mammals through dermal or inhalation routes, leading to symptoms such as muscle fasciculations and convulsions upon significant exposure . These findings underscore the need for careful handling and application protocols.

Gamma-Cyhalothrin belongs to a class of chemicals known as pyrethroids, which are synthetic analogs of natural pyrethrins derived from chrysanthemum flowers. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Lambda-Cyhalothrin | Contains two active enantiomers; broader spectrum | |

| Cypermethrin | C_{22}H_{19ClO_3 | Type I pyrethroid; less toxic than type II |

| Deltamethrin | C_{22}H_{19BrO_3 | More effective against certain pests; lower toxicity |

| Permethrin | C_{21}H_{20ClO_3 | Widely used for household pest control |

Uniqueness: Gamma-cyhalothrin's unique combination of high toxicity towards target pests while being particularly harmful to beneficial insects sets it apart from other compounds. Its specific action on sodium channels makes it particularly effective against resistant pest populations.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 187-190 °C at 2 mm Hg

Heavy Atom Count

Density

LogP

7.0

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/

The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/

For more Mechanism of Action (Complete) data for CYHALOTHRIN (10 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

After twice daily oral ingestion of (14)C-benzyl- or (14)C-cyclopropyl-labelled cyhalothrin (1 mg/kg/day for 7 days), absorption of the insecticide by cows was apparently slow and incomplete. Approximately 50% of the dosed radioactivity was excreted in the feces, mainly as unchanged cyhalothrin, but only small amounts were detected in the bile. With both labelled forms, most of the radioactive material was rapidly eliminated in the urine (27%) and feces (49%) within 24 hr of each daily dose. Only a very small proportion of the dose was secreted in the milk (0.8%) and this was found to be unchanged cyhalothrin. Tissue residues of radioactive material were low and were in the following order: fats> liver> blood> muscle. Residues in fat consisted of unchanged cyhalothrin. The liver and kidney contained small amounts of cyhalothrin, but the residues were largely due to a number of ester-cleavage metabolites that were probably present because the animals were still actively metabolizing and eliminating a significant fraction of the most recent day's intake of cyhalothrin. The almost two-fold difference in the plasma levels of total radiolabelled components obtained with the different labelled forms suggests that little cyhalothrin was present in blood. The ester link must therefore be hydrolysed very rapidly, apart from a small fraction that is distributed into fatty tissues.

The absorption,distribution, excretion, and metabolism of cyhalothrin have been studied in the dog using cyhalothrin labelled either in the acid (14)C-cyclopropyl or alcohol (14)C-benzyl moieties of the molecule. Groups of three male and three female beagle dogs were given a single oral dose of cyhalothrin (1 mg/kg or 10 mg/kg) and, after a 3-week interval, a further single intravenous administration of 0.1 mg/kg. Samples of blood and excreta were collected for 7 days after dosing and were analysed for total radioactivity. The proportions of unchanged cyhalothrin and of metabolites in urine and feces were determined by thin-layer chromatography. The identity of major metabolites was confirmed by mass spectrometry. The absorption of cyhalothrin after oral administration was variable. The degree of absorption was difficult to assess but was within the range 48%-80%. Excretion of radioactivity after both oral and intravenous dosing was initially rapid, with most of the administered radioactivity being excreted in the first 48 hr after dosing. After 7 days, a mean of 82-93% had been excreted.

Groups of six male and six female Alderly Park rats received a single oral dose (1 or 25 mg/kg) of radiolabelled cyhalothrin in corn oil. As it was known that the metabolism of related pyrethroids involves extensive cleavage of the ester bond, duplicate experiments were performed using two forms of cyhalothrin labelled with (14)C in the acid (14)C-cyclopropyl or alcohol (14C-benzyl) portions of the ester. ... Following oral administration of cyhalothrin, absorption was variable but accounted for about 55% of the dose. The proportions absorbed were similar at both dose levels. Excretion was rapid for both (14)C-cyclopropyl- and (14)C-benzyl- labelled cyhalothrin at both dose levels, although excretion rates were faster with the (14)C-benzyl label than with the (14)C-cyclopropyl label. Urinary excretion accounted for approximately 20-40% of the dose and fecal excretion for 40-65% of the dose during the first 7 days. Peak blood concentrations of radioactivity were reached within 4-7 hr, and by 48 hr these concentrations had declined to 10% or less of peak values. A small proportion of an oral dose (2-3%) was retained in the animals after seven days; analysis of twelve different tissues indicated that this radioactivity was present mainly in white fat.

For more Absorption, Distribution and Excretion (Complete) data for CYHALOTHRIN (13 total), please visit the HSDB record page.

Metabolism Metabolites

The comparative metabolism of gamma-cyhalothrin with or without enantiomer pari A and cyhalothrin revealed that enantiomer pair A had little or no effect on the absorption, distribution, tissue retention, or metabolic profiles, implying that enantiomers of cyhalothrin behave independently.

In common with other structurally related pyrethroids, the main routes of metabolism of cyhalothrin in the cow have been found to be similar to those observed in rats and dogs, i.e cleavage of the ester bond with subsequent excretion of the cyclopropyl carboxylic moiety, either free, hydroxylated, or as a glucuronide conjugate. The phenoxybenzyl moiety was further metabolized by loss of the nitrile group and excreted as free 3-phenoxybenzoic acid and its amino acid conjugate, or after aromatic hydroxylation probably at the 4'position. Cyhalothrin itself gives rise to residues in fats; this is consistent with lipophilic properties of cyhalothrin compared to those of its more polar metabolites.

Identification of the metabolites produced in the rat studies revealed that, following oral administration, unabsorbed cyhalothrin was eliminated unchanged via the feces. The absorbed material was rapidly and extensively metabolized and no unchanged cyhalothrin was present in urine or bile. The main route of metabolism was, as anticipated, via hydrolysis of the ester linkage. The cyclopropanecarboxylic acid moiety was subsequently excreted via the urine as the glucuronide conjugate. This material accounted for about 50% of the radioactivity in urine following dosing with (14)C-cyclopropyl-labelled cyhalothrin. The 3-phenoxybenzyl moiety was further metabolized by loss of the nitrile group, oxidation of the aldehyde formed to a carboxylic acid, aromatic hydroxylation at the 4'-position, and formation of the 4-O-sulfate conjugate of 3-(4-hydroxyphenoxy)benzoic acid. This conjugate accounted for approximately 75% of the urinary radioactivity following dosing with (14)C-benzyl-labelled cyhalothrin. No metabolite containing the ester function was detected.

For more Metabolism/Metabolites (Complete) data for CYHALOTHRIN (6 total), please visit the HSDB record page.

Cyhalothrin has been shown to be well absorbed after oral administration, extensively metabolized, and eliminated as polar conjugates in urine. The main route of metabolism is, as anticipated, via hydrolysis of the ester linkage. The cyclopropane-carboxylic acid moiety is subsequently excreted via the urine as the glucuronide conjugate. The 3-phenoxybenzyl moiety is further metabolized by loss of the nitrile group, oxidation of the aldehyde form to a carboxylic acid, aromatic hydroxylation at the 4' position, and formation of the 4- O-sulfate conjugate of 3-(4-hydroxyphenoxy)benzoic acid. (L871)

Associated Chemicals

lambda-Cyhalothrin; 91465-08-6

Wikipedia

Use Classification

Methods of Manufacturing

Lambda-cyhalothrin is manufactured by crystallization of the more active pair of enantiomers from cyhalothrin. The less active pair of enantiomers is recycled. /lambda-Cyhalothrin/

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies cyhalothrin (technical grade) as Class II: moderately hazardous; Main Use: ixodicide (for tick control).

Synthetic pyrethroid insecticide

Cyhalothrin has two asymmetric centres in the acid moiety and one in the alcohol moiety, as well as Z and E forms. Thus, there are 16 possible isomeric forms (eight enantiomeric pairs). However, in practice cyhalothrin is produced only in the Z and cis forms, reducing the number of isomers to four. These comprise two cis enantiomeric pairs: Enantiomer pair A: (Z), (1R, 3R), R-a-cyano (Z); Enantiomer pair B: (Z), )1R, 3R), S-a-cyano (Z), (IS, 3S) R-a-cyano.

/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

Analytic Laboratory Methods

Product analysis of pyrethroids ... by high performance liquid chromatography. Residues determined by gas liquid chromatography with electron capture detection.

The most widely adopted procedures for analysing cyhalothrin residues in crops, soil, animal tissues and products, and environmental samples are based on extraction of the residue with organic solvent, clean-up of the extract by solvent-solvent partition and adsorption column chromatography, and determination of the residue using gas chromatography (GC) with electron capture detection (GC/ECD). The identity of residues can be confirmed by GC with mass selective detection (GC-MSD) or by thin-layer chromatography (TLC) followed by GC/ECD.

The limit of determination of the methods for cyhalothrin residues in crops and animal products is set at 0.01 mg/kg on the basis of recovery experiments at low fortification levels (0.005- 0.02 mg/kg) and background noise in the chromatograms. The limit of determination for soils is set at 0.005 to 0.01 mg/kg and for water is 10 ng/L (ppt).

Storage Conditions

Store in original containers only. Keep container closed when not in use. Do not store near food or feed. .. Do not allow product to freeze. /Warrior II with Zeon Technology, 22.8% lambda-Cyhalothrin/

Do not store near feed, food or within reach of children.

Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/

Interactions

Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/

At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/

The objective ... study was to analyze the reproductive toxicity caused by lambda-cyhalothrin (LCT) in male rabbits, and to evaluate the possible protective effect of vitamin E (Vit. E) as antioxidant. Animals were orally administered their respective doses of LCT every other day and given drinking water supplemented with vitamin E for 16 weeks. ...Semen quality was deteriorated following treatment with LCT. Also, testosterone levels, body weight (BW), feed intake (FI), and relative testes (RTW) and epididymis (REW) weights were significantly decreased. Concentrations of thiobarbituric acid-reactive substances (TBARS) were significantly increased in seminal plasma of rabbits treated with LCT compared with control. Activities of glutathione S-transferase (GST), transaminases and acid phosphatase (AcP) were significantly decreased. Vitamin E alone significantly increased testosterone levels, BW, FI, RTW, REW, semen characteristics and seminal plasma enzymes, and decreased the levels of TBARS. ... It was suggested that LCT exerted a significant adverse effect on reproductive performance of male rabbits. Furthermore, vitamin E antagonized the toxic effects of LCT and improved semen quality of male rabbit. /lambda-Cyhalothrin/

For more Interactions (Complete) data for CYHALOTHRIN (6 total), please visit the HSDB record page.

Stability Shelf Life

Cyhalothrin was reported as being stable to light, with <10% photodecomposition after 20 months while stored under sunlight conditions

Dates

2: Elhalwagy ME, Abd-Alrahman SH, Nahas AA, Ziada RM, Mohamady AH. Hepatopancreatic intoxication of lambda cyhalothrin insecticide on albino rats. Int J Clin Exp Med. 2015 May 15;8(5):7297-305. eCollection 2015. PubMed PMID: 26221269; PubMed Central PMCID: PMC4509214.

3: Abbas N, Shad SA. Assessment of resistance risk to lambda-cyhalothrin and cross-resistance to four other insecticides in the house fly, Musca domestica L. (Diptera: Muscidae). Parasitol Res. 2015 Jul;114(7):2629-37. doi: 10.1007/s00436-015-4467-2. Epub 2015 Apr 23. PubMed PMID: 25903007.

4: Piner P, Üner N. Neurotoxic effects of lambda-cyhalothrin modulated by piperonyl butoxide in the brain of Oreochromis niloticus. Environ Toxicol. 2014 Nov;29(11):1275-82. doi: 10.1002/tox.21858. Epub 2013 Mar 5. PubMed PMID: 23460558.

5: Abbas N, Khan HA, Shad SA. Resistance of the house fly Musca domestica (Diptera: Muscidae) to lambda-cyhalothrin: mode of inheritance, realized heritability, and cross-resistance to other insecticides. Ecotoxicology. 2014 Jul;23(5):791-801. doi: 10.1007/s10646-014-1217-7. Epub 2014 Mar 8. PubMed PMID: 24609299.

6: Liu J, Yang X, Zhang Y. Characterization of a lambda-cyhalothrin metabolizing glutathione S-transferase CpGSTd1 from Cydia pomonella (L.). Appl Microbiol Biotechnol. 2014 Nov;98(21):8947-62. doi: 10.1007/s00253-014-5786-4. Epub 2014 May 15. PubMed PMID: 24827500.

7: Arouri R, Le Goff G, Hemden H, Navarro-Llopis V, M'saad M, Castañera P, Feyereisen R, Hernández-Crespo P, Ortego F. Resistance to lambda-cyhalothrin in Spanish field populations of Ceratitis capitata and metabolic resistance mediated by P450 in a resistant strain. Pest Manag Sci. 2015 Sep;71(9):1281-91. doi: 10.1002/ps.3924. Epub 2014 Dec 4. PubMed PMID: 25296621.

8: Mutagahywa J, Ijumba JN, Pratap HB, Molteni F, Mugarula FE, Magesa SM, Ramsan MM, Kafuko JM, Nyanza EC, Mwaipape O, Rutta JG, Mwalimu CD, Ndong I, Reithinger R, Thawer NG, Ngondi JM. The impact of different sprayable surfaces on the effectiveness of indoor residual spraying using a micro encapsulated formulation of lambda-cyhalothrin against Anopheles gambiae s.s. Parasit Vectors. 2015 Apr 3;8:203. doi: 10.1186/s13071-015-0795-4. PubMed PMID: 25890339; PubMed Central PMCID: PMC4392635.

9: Wu J, Smith MT. Lethal Effects of Lambda-Cyhalothrin and its Commercial Formulation on Asian Longhorned Beetle (Coleoptera: Cerambycidae): Implications for Population Suppression, Tree Protection, Eradication, and Containment. J Econ Entomol. 2015 Feb;108(1):150-6. doi: 10.1093/jee/tou052. Epub 2015 Feb 4. PubMed PMID: 26470115.

10: Rodrigues AR, Siqueira HA, Torres JB. Enzymes mediating resistance to lambda-cyhalothrin in Eriopis connexa (Coleoptera: Coccinellidae). Pestic Biochem Physiol. 2014 Mar;110:36-43. doi: 10.1016/j.pestbp.2014.02.005. Epub 2014 Mar 5. PubMed PMID: 24759049.

11: Gupta K, Baruah PP. Effect of lambda cyhalothrin on Calothrix sp. (GUEco 1001), an autochthonous cyanobacterium of rice fields of Brahmaputra floodplain. Environ Sci Pollut Res Int. 2015 Dec;22(23):18554-60. doi: 10.1007/s11356-015-5181-4. Epub 2015 Sep 17. PubMed PMID: 26377968.

12: Xi J, Pan Y, Bi R, Gao X, Chen X, Peng T, Zhang M, Zhang H, Hu X, Shang Q. Elevated expression of esterase and cytochrome P450 are related with lambda-cyhalothrin resistance and lead to cross resistance in Aphis glycines Matsumura. Pestic Biochem Physiol. 2015 Feb;118:77-81. doi: 10.1016/j.pestbp.2014.12.002. Epub 2014 Dec 9. PubMed PMID: 25752434.

13: Muzari OM, Adamczyk R, Davis J, Ritchie S, Devine G. Residual effectiveness of lambda-cyhalothrin harbourage sprays against foliage-resting mosquitoes in north Queensland. J Med Entomol. 2014 Mar;51(2):444-9. PubMed PMID: 24724295.

14: Colombo R, Ferreira TC, Alves SA, Carneiro RL, Lanza MR. Application of the response surface and desirability design to the Lambda-cyhalothrin degradation using photo-Fenton reaction. J Environ Manage. 2013 Mar 30;118:32-9. doi: 10.1016/j.jenvman.2012.12.035. Epub 2013 Feb 1. PubMed PMID: 23380363.

15: Torres JB, Rodrigues AR, Barros EM, Santos DS. Lambda-Cyhalothrin Resistance in the Lady Beetle Eriopis connexa (Coleoptera: Coccinellidae) Confers Tolerance to Other Pyrethroids. J Econ Entomol. 2015 Feb;108(1):60-8. doi: 10.1093/jee/tou035. Epub 2015 Jan 24. PubMed PMID: 26470104.

16: Rodrigues AR, Spindola AF, Torres JB, Siqueira HA, Colares F. Response of different populations of seven lady beetle species to lambda-cyhalothrin with record of resistance. Ecotoxicol Environ Saf. 2013 Oct;96:53-60. doi: 10.1016/j.ecoenv.2013.06.014. Epub 2013 Jul 12. PubMed PMID: 23856123.

17: George T, Beevi SN, Xavier G, Kumar NP, George J. Dissipation kinetics and assessment of processing factor for chlorpyrifos and lambda-cyhalothrin in cardamom. Environ Monit Assess. 2013 Jun;185(6):5277-84. doi: 10.1007/s10661-012-2943-z. Epub 2012 Oct 19. PubMed PMID: 23079795.

18: Cui B, Feng L, Pan Z, Yu M, Zeng Z, Sun C, Zhao X, Wang Y, Cui H. Evaluation of Stability and Biological Activity of Solid Nanodispersion of Lambda-Cyhalothrin. PLoS One. 2015 Aug 17;10(8):e0135953. doi: 10.1371/journal.pone.0135953. eCollection 2015. PubMed PMID: 26281043; PubMed Central PMCID: PMC4539193.

19: Fan S, Zhang F, Deng K, Yu C, Liu S, Zhao P, Pan C. Spinach or amaranth contains highest residue of metalaxyl, fluazifop-P-butyl, chlorpyrifos, and lambda-cyhalothrin on six leaf vegetables upon open field application. J Agric Food Chem. 2013 Mar 6;61(9):2039-44. doi: 10.1021/jf304710u. Epub 2013 Feb 22. PubMed PMID: 23387923.

20: Fetoui H, Feki A, Salah GB, Kamoun H, Fakhfakh F, Gdoura R. Exposure to lambda-cyhalothrin, a synthetic pyrethroid, increases reactive oxygen species production and induces genotoxicity in rat peripheral blood. Toxicol Ind Health. 2015 May;31(5):433-41. doi: 10.1177/0748233713475516. Epub 2013 Feb 13. PubMed PMID: 23406951.